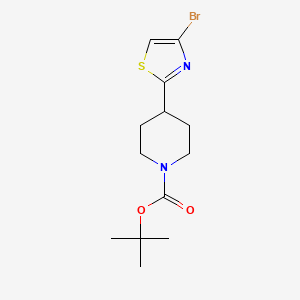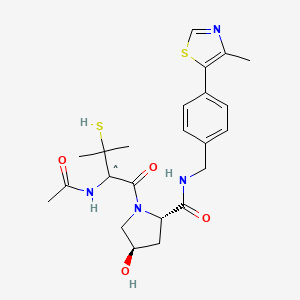
CID 167995017
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé identifié par “CID 167995017” est une entité chimique répertoriée dans la base de données PubChem
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La préparation de CID 167995017 implique des voies de synthèse et des conditions de réaction spécifiques. Bien que les voies de synthèse détaillées ne soient pas facilement disponibles, l’approche générale de la synthèse de ces composés implique généralement plusieurs étapes, notamment la formation d’intermédiaires clés et l’utilisation de réactifs et de catalyseurs spécifiques pour obtenir les transformations chimiques souhaitées .
Méthodes de production industrielle : Les méthodes de production industrielle de this compound impliqueraient probablement l’adaptation des procédures de synthèse en laboratoire pour répondre à des quantités plus importantes. Ce processus nécessiterait l’optimisation des conditions de réaction, des techniques de purification et des mesures de contrôle qualité pour garantir la constance et la pureté du produit final .
Analyse Des Réactions Chimiques
Types de réactions : CID 167995017 peut subir divers types de réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution. Ces réactions sont facilitées par la présence de groupes fonctionnels dans la structure du composé qui peuvent interagir avec différents réactifs .
Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions de this compound comprennent les oxydants, les réducteurs et les nucléophiles. Les conditions de réaction, telles que la température, le solvant et le pH, sont soigneusement contrôlées pour obtenir les transformations chimiques souhaitées .
Principaux produits : Les principaux produits formés à partir des réactions de this compound dépendent des conditions de réaction et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
This compound a un large éventail d’applications de recherche scientifique. En chimie, il peut être utilisé comme élément constitutif pour la synthèse de molécules plus complexes. En biologie, il peut servir de sonde pour étudier les voies biochimiques et les interactions. En médecine, il a des applications thérapeutiques potentielles, telles que l’action en tant que candidat médicament pour le traitement de maladies spécifiques. Dans l’industrie, il peut être utilisé dans le développement de nouveaux matériaux et processus chimiques .
Applications De Recherche Scientifique
CID 167995017 has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying biochemical pathways and interactions. In medicine, it has potential therapeutic applications, such as acting as a drug candidate for treating specific diseases. In industry, it can be utilized in the development of new materials and chemical processes .
Mécanisme D'action
Le mécanisme d’action de CID 167995017 implique son interaction avec des cibles moléculaires et des voies spécifiques dans les systèmes biologiques. Le composé peut se lier à des enzymes ou des récepteurs particuliers, modulant leur activité et conduisant à divers effets physiologiques. Les mécanismes moléculaires et les voies détaillés impliqués font l’objet de recherches en cours .
Comparaison Avec Des Composés Similaires
Composés similaires : Les composés similaires à CID 167995017 comprennent d’autres entités chimiques ayant des structures et des propriétés similaires. Ces composés peuvent être identifiés par des recherches de similarité dans des bases de données chimiques, telles que PubChem .
Unicité : La comparaison avec des composés similaires met en évidence ses caractéristiques uniques, telles que l’affinité de liaison, la réactivité et l’activité biologique .
Propriétés
Formule moléculaire |
C23H29N4O4S2 |
|---|---|
Poids moléculaire |
489.6 g/mol |
InChI |
InChI=1S/C23H29N4O4S2/c1-13-19(33-12-25-13)16-7-5-15(6-8-16)10-24-21(30)18-9-17(29)11-27(18)22(31)20(23(3,4)32)26-14(2)28/h5-8,12,17-18,29,32H,9-11H2,1-4H3,(H,24,30)(H,26,28)/t17-,18+/m1/s1 |
Clé InChI |
ULLPYUXUHNIPGG-MSOLQXFVSA-N |
SMILES isomérique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C](C(C)(C)S)NC(=O)C)O |
SMILES canonique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)[C](C(C)(C)S)NC(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-ethoxy-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B12301966.png)


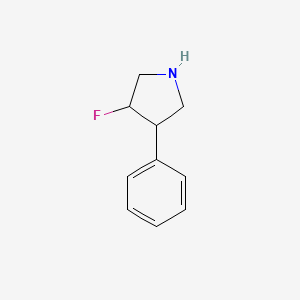
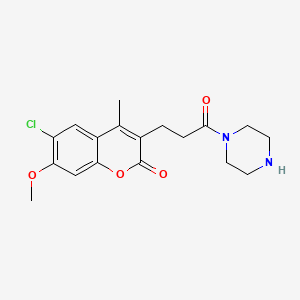
![2-[3-[2-[[3-Methyl-1-oxo-1-[2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]amino]-2-oxoethyl]-2-oxoimidazolidin-1-yl]acetic acid](/img/structure/B12301982.png)


![5-ethenyl-3-hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one](/img/structure/B12301991.png)
![ethyl 4-(10,10-dimethyl-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl)benzoate](/img/structure/B12301995.png)
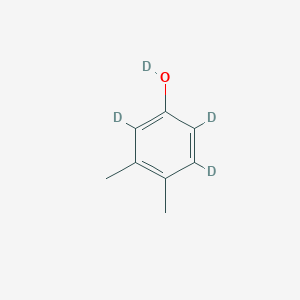
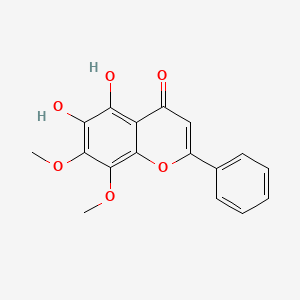
![N-[(2-Methylphenyl)methyl]-adenosine](/img/structure/B12302013.png)
